1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine
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Overview
Description
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . Another method involves the reduction of 2,4-dimethoxyphenyl ethane-1,2-dione using appropriate reducing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Common reagents used in these reactions include periodate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The pathways involved in its action include binding to active sites of enzymes and altering their conformation, thereby modulating their function .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but differs in its oxidation state and reactivity.
1,2-Diphenylethane-1,2-diamine: This compound lacks the methoxy groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3 |
InChI Key |
MRJCTSXFQOEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)OC |
Origin of Product |
United States |
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